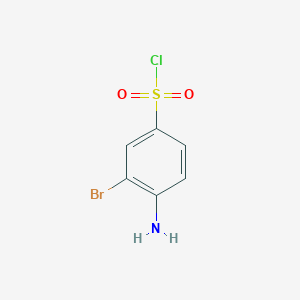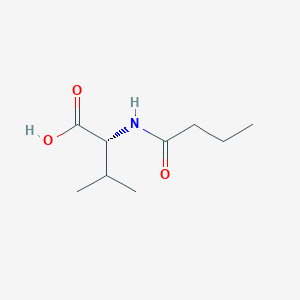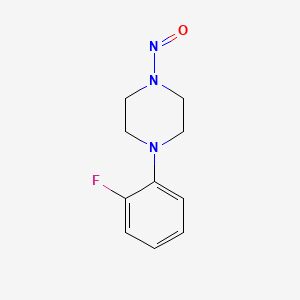
1-(2-Fluorophenyl)-4-nitrosopiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a fluorophenyl group attached to a nitrosopiperazine moiety, which imparts unique chemical and biological properties.
準備方法
The synthesis of 1-(2-Fluorophenyl)-4-nitrosopiperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Deprotection followed by selective intramolecular cyclization yields the desired piperazine derivative.
Industrial production methods often involve the use of high-pressure reactors and specific catalysts to optimize yield and purity. For example, the reaction of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile with acetic acid, sodium acetate, and palladium-carbon under hydrogen pressure can produce high-purity compounds .
化学反応の分析
1-(2-Fluorophenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, often using reagents like sodium azide or sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, acetonitrile, and catalysts such as platinum carbon and Raney nickel . Major products formed from these reactions include various substituted piperazines and fluorophenyl derivatives.
科学的研究の応用
1-(2-Fluorophenyl)-4-nitrosopiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including protein kinase inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of equilibrative nucleoside transporters, affecting the uptake of nucleosides in cells .
類似化合物との比較
1-(2-Fluorophenyl)-4-nitrosopiperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its synergistic effects.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitroso group, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H12FN3O |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C10H12FN3O/c11-9-3-1-2-4-10(9)13-5-7-14(12-15)8-6-13/h1-4H,5-8H2 |
InChIキー |
KMLAIZCSDCZRCD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2F)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
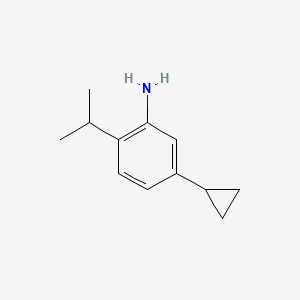
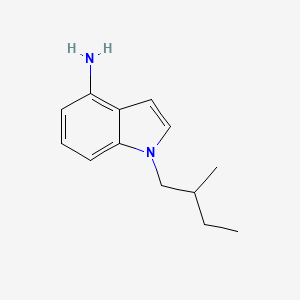

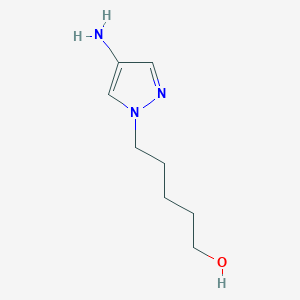
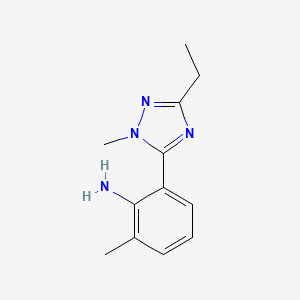
![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
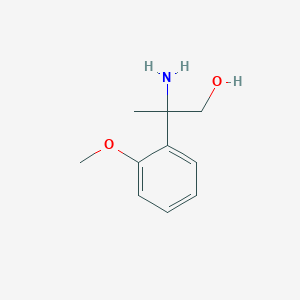
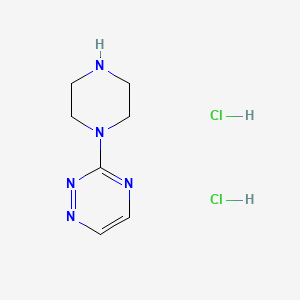
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
